molecular formula C15H14N4O2S B2439127 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 1189977-07-8

2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2439127
CAS No.: 1189977-07-8
M. Wt: 314.36
InChI Key: SFPSYTOXCAYCDY-UHFFFAOYSA-N
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Description

2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions The nature of these interactions is complex and depends on various factors, including the physiological conditions and the presence of other molecules .

Cellular Effects

Preliminary studies suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the design and interpretation of experimental studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies are needed to determine the optimal dosage for achieving desired effects, as well as to identify any threshold effects or toxic or adverse effects at high doses.

Metabolic Pathways

This compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that depend on various factors, including the compound’s physicochemical properties and the presence of specific transporters or binding proteins .

Subcellular Localization

This compound may be directed to specific compartments or organelles within the cell based on various factors, including targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from basic precursors like cyanoacetamide and methylthioacetic acid, the pyrimidine ring is constructed through cyclization reactions.

    Functional Group Modifications: Introduction of the cyano and methylthio groups can be achieved through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with m-tolyl acetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Optimization: Scaling up the reaction while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylthio-6-oxopyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide
  • 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide

Uniqueness

2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(5-cyano-4-methylsulfanyl-6-oxopyrimidin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-4-3-5-11(6-10)18-13(20)8-19-9-17-14(22-2)12(7-16)15(19)21/h3-6,9H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPSYTOXCAYCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC(=C(C2=O)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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